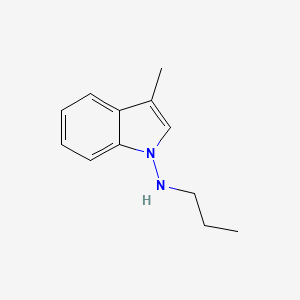

3-Methyl-N-propyl-1H-indol-1-amine

Description

Properties

CAS No. |

850450-01-0 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-methyl-N-propylindol-1-amine |

InChI |

InChI=1S/C12H16N2/c1-3-8-13-14-9-10(2)11-6-4-5-7-12(11)14/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

NTHVHTLKYPSCSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNN1C=C(C2=CC=CC=C21)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Structural Comparisons

Core Heterocycle Differences

- Indole vs.

- Substituent Effects: The 3-fluoro-4-pyridinyl group in Nerispirdine enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-[3-(ethylsulfanyl)propyl]-1-methyl-2,3-dihydro-1H-indol-5-amine, which contains a sulfur atom for increased lipophilicity .

Pharmacokinetic Considerations

- Lipophilicity: Nerispirdine’s N-propyl chain balances solubility and membrane permeability.

- Molecular Weight : Nerispirdine (283.35 Da) falls within the typical range for CNS drugs, whereas phenyl indole derivatives like Compound 14 (463.59 Da) may face challenges in bioavailability due to their larger size .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-N-propyl-1H-indol-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, copper(I) bromide and cesium carbonate are used as catalysts in dimethyl sulfoxide (DMSO) at 35°C under inert atmospheres, yielding ~17.9% product after purification via column chromatography (hexane/ethyl acetate gradient) . Optimizing solvent choice (e.g., DMF vs. toluene) and reaction time (e.g., 48 hours) can improve yields. Characterization via H/C NMR and HRMS (e.g., ESI m/z 215 [M+H]) is critical for verifying structural integrity .

Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : Purity is commonly assessed via HPLC (e.g., 98.67% purity reported for structurally similar indole derivatives) and LC-MS . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For instance, indole derivatives with propylamine substituents may degrade via oxidation, forming indole-2-carboxylic acids; monitoring via TLC or mass spectrometry is recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the neuropharmacological activity of this compound analogs?

- Methodological Answer : Structural analogs of this compound exhibit activity in neuropharmacology by modulating serotonin receptors or monoamine transporters. In vitro assays (e.g., radioligand binding studies using H-paroxetine) and computational docking (e.g., AutoDock Vina) can identify binding affinities. For example, substitution at the indole N-position (e.g., methyl vs. propyl) alters steric hindrance and receptor interaction .

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the compound’s anticancer activity?

- Methodological Answer : Fluorination at the indole 7-position (as in 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) enhances metabolic stability and bioavailability, as shown in cell viability assays (e.g., IC values in MCF-7 breast cancer cells). Methyl groups at the indole 3-position may increase lipophilicity, improving blood-brain barrier penetration . SAR studies should combine synthetic chemistry with in vitro cytotoxicity screening (e.g., MTT assays) .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., "soluble" vs. undefined solubility in vs. 6) may arise from polymorphic forms or impurities. Use polarized light microscopy for crystal form analysis and dynamic vapor sorption (DVS) to study hygroscopicity. For stability, conduct forced degradation studies with UPLC-PDA-MS to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.